2-(2-Nitrophenyl)morpholine
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Overview
Description
2-(2-Nitrophenyl)morpholine is an organic compound with the molecular formula C10H12N2O3 It is a derivative of morpholine, where the morpholine ring is substituted with a nitrophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)morpholine typically involves the reaction of morpholine with 2-nitrobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactants: Morpholine and 2-nitrobenzyl chloride
Catalysts: Bases like sodium hydroxide or potassium carbonate
Solvents: Industrial solvents such as ethanol or methanol
Reaction Vessels: Large-scale reactors with temperature control
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst
Substitution: Sodium methoxide or sodium ethoxide in an alcohol solvent
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives
Reduction: Formation of 2-(2-aminophenyl)morpholine
Substitution: Formation of various substituted morpholine derivatives
Scientific Research Applications
2-(2-Nitrophenyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)morpholine: Similar structure but with the nitro group at the 4-position.
2-(2-Aminophenyl)morpholine: The nitro group is reduced to an amino group.
2-(2-Chlorophenyl)morpholine: The nitro group is substituted with a chlorine atom.
Uniqueness
2-(2-Nitrophenyl)morpholine is unique due to the presence of the nitro group at the 2-position, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1211523-19-1 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(2-nitrophenyl)morpholine |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)9-4-2-1-3-8(9)10-7-11-5-6-15-10/h1-4,10-11H,5-7H2 |
InChI Key |
MGICBHSYBIMSNY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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